Diethyl 1H-pyrazole-3,4-dicarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 1H-pyrazole-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-3-14-8(12)6-5-10-11-7(6)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKOLHTYHOVCKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561080 | |
| Record name | Diethyl 1H-pyrazole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37687-26-6 | |
| Record name | Diethyl 1H-pyrazole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-diethyl 1H-pyrazole-3,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Use of Pre Functionalized Acyclic Precursors:
A highly effective strategy involves using an acyclic precursor where the desired substitution pattern is already established. For instance, the reaction of Diethyl 3-[(dimethylamino)methylidene]-2-oxosuccinate with various (hetero)arylhydrazines provides a direct and regioselective route to Diethyl 1H-pyrazole-3,4-dicarboxylates. researchgate.netresearchgate.net In this method, the enaminone-like functionality of the succinate (B1194679) derivative directs the cyclization process. The initial attack of the more nucleophilic nitrogen of the hydrazine (B178648) on the electrophilic β-carbon of the enaminone, followed by cyclization and elimination of dimethylamine (B145610) and water, leads exclusively to the desired 3,4-dicarboxylate isomer. This approach avoids the formation of the isomeric 4,5-dicarboxylate derivative.
1,3 Dipolar Cycloaddition Reactions:
[3+2] Cycloaddition reactions are powerful tools for constructing five-membered heterocyclic rings with a high degree of regiocontrol. chim.itrsc.org In this approach, a three-atom dipole reacts with a two-atom dipolarophile.
Sydnones as 1,3-Dipoles: The reaction of 3-aryl sydnones with activated alkynes like Diethyl acetylenedicarboxylate (B1228247) (DEADC) provides a regiochemically unambiguous synthesis of 1-aryl-1H-pyrazole-3,4-dicarboxylates. nih.govdntb.gov.ua The sydnone (B8496669) serves as a cyclic azomethine imine 1,3-dipole. The reaction proceeds via a cycloaddition followed by the extrusion of carbon dioxide, leading to a single pyrazole (B372694) regioisomer.
Nitrile Imines as 1,3-Dipoles: Similarly, nitrile imines, often generated in situ from hydrazonoyl halides, react with dipolarophiles to form pyrazoles. The reaction of N-aryl-C-ethoxycarbonylnitrile imines with ethyl cyanoacetate (B8463686) leads to highly substituted Diethyl 5-amino-1-aryl-1H-pyrazole-3,4-dicarboxylates. scirp.org The regioselectivity is dictated by the electronic demands of the nitrile imine and the dipolarophile.
Regioselective Synthesis Via Distinct Pathways:
Electrophilic and Nucleophilic Substitution Reactions of the Pyrazole Ring
The pyrazole ring is considered an aromatic system and is capable of undergoing electrophilic substitution. copbela.org The presence of two electron-withdrawing diethyl carboxylate groups at the C3 and C4 positions deactivates the ring towards electrophilic attack compared to unsubstituted pyrazole. However, these reactions are still feasible, with substitution occurring preferentially at the C4 position, which is the most electron-rich carbon in the pyrazole nucleus. copbela.orgscribd.com Nucleophilic substitution reactions on the pyrazole ring itself are less common unless activated by specific substituents or reaction conditions.
Electrophilic substitution reactions on the pyrazole ring, such as halogenation, nitration, and sulfonation, readily occur at the C4 position. copbela.org
Halogenation: The halogenation of pyrazoles at the C4-position can be achieved using various halogenating agents. For instance, N-halosuccinimides like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are commonly used to introduce chlorine or bromine atoms onto the pyrazole ring. researchgate.netpublishatcj.combeilstein-archives.org This direct C-H halogenation provides an effective route to 4-halogenated pyrazole derivatives. beilstein-archives.org
Nitration: Nitration of the pyrazole ring is typically accomplished using a mixture of nitric acid and sulfuric acid. scribd.comsemanticscholar.org The electrophile, the nitronium ion (NO2+), attacks the C4 position. scribd.com For pyrazole diesters, such as diethyl 1H-pyrazole-3,5-dicarboxylate, nitration has been shown to regioselectively yield the 4-nitro derivative. This method is also effective for other five-membered heterocycles. semanticscholar.orgresearchgate.net
Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO3H) onto the pyrazole ring, typically using fuming sulfuric acid (H2SO4/SO3). scribd.com The electrophile, SO3, attacks the C4 position to yield the corresponding 4-sulfonic acid pyrazole derivative. scribd.com
| Reaction | Reagent(s) | Position of Substitution | Product Type |
| Halogenation | N-halosuccinimide (NCS, NBS) | C4 | 4-Halopyrazole |
| Nitration | HNO₃ / H₂SO₄ | C4 | 4-Nitropyrazole |
| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | C4 | Pyrazole-4-sulfonic acid |
Reactions of the Ester Functional Groups
The diethyl ester groups at positions 3 and 4 of the pyrazole ring are key sites for chemical modification. They readily undergo reactions typical of carboxylic esters, such as hydrolysis, transesterification, amidation, and hydrazinolysis, providing pathways to a wide range of other pyrazole derivatives. evitachem.com
Hydrolysis: The ester groups can be hydrolyzed to the corresponding carboxylic acids under acidic or basic conditions. For example, hydrolysis of the related dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate yields 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid. nih.gov This conversion is a fundamental step for creating derivatives that require a free carboxylic acid function.
Transesterification: Transesterification allows for the conversion of the diethyl esters into other alkyl esters by reaction with a different alcohol in the presence of an acid or base catalyst. evitachem.com This reaction is useful for modifying the physical and chemical properties of the molecule, such as solubility or reactivity.
Amidation: The ester groups of this compound can be converted into amides by reacting with primary or secondary amines. This reaction typically requires a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), to facilitate the formation of the amide bond. nih.gov This process allows for the synthesis of a diverse library of pyrazole-3,4-dicarboxamides.
Hydrazinolysis: Reaction of the diester with hydrazine hydrate (B1144303) is a critical transformation. This process, known as hydrazinolysis, converts the ester functional groups into carbohydrazide (B1668358) (or hydrazide) groups. For instance, the hydrazinolysis of a related dimethyl pyrazole dicarboxylate ester results in the formation of the corresponding dicarbohydrazide. nih.gov These hydrazide intermediates are highly valuable for the synthesis of further heterocyclic systems.
A significant application of the hydrazinolysis of this compound is in the synthesis of fused heterocyclic systems. The reaction of 3,4-dicarbethoxy-pyrazole derivatives with hydrazine hydrate leads to the formation of pyrazolo[3,4-d]pyridazine-4,7-diones via a cyclocondensation reaction. researchgate.net The initial hydrazinolysis forms a dihydrazide intermediate, which subsequently undergoes intramolecular cyclization to yield the stable, fused bicyclic pyridazine-dione structure. researchgate.net
| Initial Functional Group | Reagent | Resulting Functional Group | Key Application/Product |
| Diethyl Ester | Water (H₂O) with Acid/Base | Dicarboxylic Acid | Precursor for other derivatives |
| Diethyl Ester | Amine (R-NH₂) | Dicarboxamide | Synthesis of pyrazole amides |
| Diethyl Ester | Hydrazine Hydrate (N₂H₄·H₂O) | Dicarbohydrazide | Intermediate for fused heterocycles |
| Dicarbohydrazide | (Self-cyclization) | Fused Ring | Pyrazolo[4,3-d]pyridazine-4,7-dione |
Amidation and Hydrazinolysis to Form Related Pyrazolo Compounds
Cycloaddition Reactions Involving the Pyrazole Moiety
While cycloaddition reactions are a common method for synthesizing the pyrazole ring itself, such as through the 1,3-dipolar cycloaddition of a diazo compound with an alkyne, the participation of the aromatic pyrazole ring of this compound as a reactant in cycloaddition reactions is not a prominent feature of its chemistry. chim.itorganic-chemistry.orglibretexts.org The inherent aromatic stability of the pyrazole nucleus makes it reluctant to undergo reactions like the Diels-Alder reaction, where it would need to act as a diene or dienophile, as this would require the disruption of its aromaticity. libretexts.org Therefore, transformations of this compound typically focus on substitutions at the pyrazole ring or reactions of the ester side chains rather than cycloadditions involving the core heterocyclic ring.
Derivatization Strategies for Enhanced Biological Activity
The core structure of this compound serves as a foundational template for the development of novel therapeutic agents. The pyrazole nucleus is a well-established pharmacophore known for a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. meddocsonline.orgsemanticscholar.orgnih.gov Derivatization of this scaffold is a key strategy to modulate its physicochemical properties, enhance its potency, improve its selectivity, and optimize its pharmacokinetic profile. By strategically modifying the pyrazole ring, particularly through the introduction of various substituents, researchers can fine-tune its interaction with biological targets. nih.gov
A primary strategy to enhance the biological efficacy of the pyrazole-3,4-dicarboxylate core involves the introduction of aromatic and heteroaromatic moieties. These substituents can significantly influence the molecule's electronic and steric properties, which are crucial for its interaction with biological receptors. nih.govijpsjournal.com Synthetic methodologies often involve the condensation of dicarbonyl compounds with substituted hydrazines, allowing for the incorporation of aryl groups at the N1 position of the pyrazole ring. orientjchem.org
For instance, the reaction of diethyl but-2-ynedioate with chromenylphenyl hydrazones can afford 2-oxo-2H-chromenylphenyl-1H-pyrazole-4,5-dicarboxylate compounds, demonstrating a method to introduce complex heteroaromatic systems. meddocsonline.org Similarly, the synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde derivatives, which can be derived from a pyrazole dicarboxylate precursor, serves as a key intermediate for creating further complex structures. wisdomlib.org These carbaldehyde derivatives can then be reacted with other molecules, such as hydrazides, to append additional heterocyclic rings. biointerfaceresearch.com
The introduction of these substituents is not limited to the nitrogen atom. Modifications at positions 3, 4, and 5 of the pyrazole ring are also common. For example, various substituted pyrazoles bearing aromatic and heteroaromatic groups have been synthesized and shown to possess a range of biological activities. ijpsjournal.com The synthesis of 3,4-disubstituted pyrazoles from the cyclization of substituted aryl ethanone (B97240) and hydrazine hydrate is one such pathway. semanticscholar.org The Vilsmeier-Haack reaction is another powerful tool used to introduce formyl groups onto the pyrazole ring, which can then be used as a handle to build more complex aromatic and heteroaromatic systems. wisdomlib.orgnih.gov
Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural modifications to the pyrazole scaffold influence its biological activity. These studies provide valuable insights for designing more potent and selective drug candidates. nih.govnih.gov
Antimicrobial Activity:
The antimicrobial properties of pyrazole derivatives are significantly influenced by the nature and position of their substituents.
Aromatic Substituents: The presence of nitro-aromatic groups has been shown to confer potent antimicrobial activity. meddocsonline.org For example, a nitro pyrazole-based thiazole (B1198619) derivative demonstrated remarkable antibacterial and antifungal activity against a range of tested strains. meddocsonline.org The introduction of dichloro- and trichloro-phenyl groups has also resulted in compounds with outstanding antimicrobial effects. meddocsonline.org
Heteroaromatic Substituents: Pyrazole derivatives incorporating heteroaromatic rings such as benzofuran (B130515) have shown remarkable antibacterial activity, in some cases exceeding that of commercial antibiotics like Amoxicillin. meddocsonline.org Similarly, 2,5-dichlorothiophene-substituted pyrazoles have exhibited excellent activity against S. aureus. meddocsonline.org
The table below summarizes the antimicrobial activity of selected pyrazole derivatives.
| Compound Class | Substituent(s) | Target Organism(s) | Activity Highlights |
| Nitro pyrazole-based thiazoles | Nitroaromatic group | S. pyogenes, S. aureus, P. aeruginosa, E. coli, A. niger, C. albicans | Showed remarkable antibacterial and antifungal activity against all tested strains. meddocsonline.org |
| 5-(Benzofuran-2-yl)-pyrazoles | Benzofuran | Bacillus subtilis | Possessed remarkable antibacterial activities; some derivatives showed larger inhibition zones than Amoxicillin. meddocsonline.org |
| 2,5-Dichlorothiophene-substituted pyrazoles | 2,5-Dichlorothiophene | S. aureus, B. subtilis, P. aeruginosa | Exhibited the best antimicrobial activity against S. aureus compared to Ceftriaxone. meddocsonline.org |
| Pyrazole-1-carbothiohydrazide derivatives | p-tolylhydrazono | Bacteria and Fungi | Displayed high antibacterial and antifungal activities with low MIC values. nih.gov |
| 3,4-disubstituted pyrazoles (Compounds 4a, 4c, 4d, 4h, 4i) | Various aryl groups | Gram-positive and Gram-negative bacteria, C. albicans, A. niger | Showed comparatively higher inhibition against both bacterial and fungal strains. semanticscholar.org |
Anticancer Activity:
SAR studies on pyrazole derivatives have also provided critical information for the development of anticancer agents. The cytotoxic activity of these compounds is highly dependent on the substituents on the pyrazole and any attached aromatic rings.
Influence of Substituents on Phenyl Rings: The substitution pattern on phenyl rings attached to the pyrazole core plays a vital role in anticancer activity. For instance, compounds with a 4-chloro substitution on a benzyl (B1604629) group showed excellent anticancer activity against HeLa human cervix carcinoma cell lines, suggesting that lipophilic and electron-withdrawing groups are beneficial for cytotoxicity. ijpsjournal.com
Multiple Mechanisms: Pyrazole derivatives can exert their anticancer effects through various mechanisms by interacting with targets like tubulin, EGFR, CDK, and BTK. nih.gov Appropriate substitutions on the pyrazole ring can significantly enhance this anticancer efficacy and improve tumor selectivity. nih.gov
The table below presents SAR findings for anticancer pyrazole derivatives.
| Compound Series | Substituent Modification | Cancer Cell Line(s) | SAR Conclusion |
| Pyrazole Chalcones | Varied substitutions on aryl rings | MCF-7, HeLa | Specific substitutions led to high inhibitory activity against human breast and cervix cancer cells. ijpsjournal.com |
| Substituted Pyrazoles (General) | Introduction of lipophilic, electron-withdrawing groups (e.g., -Cl) | HeLa | Halobenzyl groups were found to be beneficial for cytotoxic activity against HeLa cells. ijpsjournal.com |
| General Pyrazole Derivatives | Appropriate substitution on the pyrazole ring | Various | Can enhance anticancer efficacy and tumor selectivity by targeting multiple pathways (EGFR, CDK, etc.). nih.gov |
These SAR studies underscore the importance of the pyrazole-3,4-dicarboxylate scaffold as a template for generating diverse libraries of compounds with tunable biological activities, paving the way for the discovery of new and effective therapeutic agents. nih.gov
Advanced Spectroscopic and Computational Characterization of Diethyl 1h Pyrazole 3,4 Dicarboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in Diethyl 1H-pyrazole-3,4-dicarboxylate can be established.
The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. For this compound, the spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the pyrazole (B372694) ring proton, the N-H proton, and the two non-equivalent ethyl ester groups. rsc.orgresearchgate.net
The ethyl groups at positions 3 and 4 are chemically distinct, leading to separate signals for their respective methyl (–CH₃) and methylene (B1212753) (–CH₂) protons. rsc.orgresearchgate.net The proton on the pyrazole ring (H-5) appears as a sharp singlet, while the acidic N-H proton of the pyrazole ring appears as a broad singlet at a significantly downfield chemical shift. rsc.orgresearchgate.net
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃ rsc.orgresearchgate.net
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 13.88 | br s | - | 1H | N-H |
| 8.23 | s | - | 1H | C5-H |
| 4.44 | q | 7.1 | 2H | -O-CH₂ -CH₃ |
| 4.31 | q | 7.1 | 2H | -O-CH₂ -CH₃ |
| 1.39 | t | 7.1 | 3H | -O-CH₂-CH₃ |
| 1.34 | t | 7.1 | 3H | -O-CH₂-CH₃ |
s = singlet, t = triplet, q = quartet, br s = broad singlet
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound shows eight distinct signals, corresponding to the two carbonyl carbons, the three pyrazole ring carbons, the two methylene carbons, and the two methyl carbons of the ethyl groups. researchgate.net The carbonyl carbons are the most deshielded, appearing at the lowest field. researchgate.net
Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃ researchgate.net
| Chemical Shift (δ) ppm | Assignment |
| 162.0 | C =O |
| 142.2 | C 3/C4 (pyrazole ring) |
| 135.3 | C 5 (pyrazole ring) |
| 114.7 | C 3/C4 (pyrazole ring) |
| 61.7 | -O-C H₂-CH₃ |
| 60.7 | -O-C H₂-CH₃ |
| 14.2 | -O-CH₂-C H₃ |
| 14.1 | -O-CH₂-C H₃ |
While specific studies employing two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) for this compound were not identified in the searched literature, these methods are invaluable for confirming structural assignments. An HMBC experiment would show correlations between protons and carbons separated by two or three bonds, definitively linking the pyrazole ring protons to the correct carbonyl carbons and confirming the 3,4-substitution pattern.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of the N-H group and the ester functionalities. researchgate.net
A significant broad absorption is observed for the N-H stretching vibration of the pyrazole ring. researchgate.net A strong, sharp absorption is characteristic of the C=O stretching vibration of the two ester groups. researchgate.net
Table 3: Key IR Absorption Bands for this compound researchgate.net
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3156 | N-H Stretch | Pyrazole Ring |
| 1716 | C=O Stretch | Ester Carbonyl |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing insights into the molecular structure through fragmentation patterns.
Electrospray ionization (ESI) mass spectrometry of this compound typically shows a prominent peak corresponding to the sodium adduct of the molecule ([M+Na]⁺) at m/z 235. researchgate.net This observation confirms the molecular weight of the compound to be 212.2 g/mol . A dimer adduct ([2M+Na]⁺) may also be observed. researchgate.net
Table 4: Mass Spectrometry Data for this compound researchgate.net
| m/z | Ion |
| 235 | [M+Na]⁺ |
| 447 | [2M+Na]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions.
While crystallographic data for numerous pyrazole derivatives have been published, a specific crystal structure determination for this compound was not found in the conducted searches. Such a study would provide conclusive evidence of the solid-state conformation and the hydrogen-bonding motifs established by the pyrazole N-H group.
Conformational Analysis and Hydrogen Bonding Networks
The spatial arrangement of the pyrazole core and its diethyl ester substituents, along with the resulting non-covalent interactions, dictates the material's macroscopic properties.
Hydrogen bonding is a determinative force in the crystal architecture of pyrazole dicarboxylates. While the N-H group on the pyrazole ring is a primary hydrogen bond donor, weaker C—H⋯O interactions also play a crucial role. In the crystal structures of dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate and dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate, molecules are linked by C—H⋯O hydrogen bonds to form simple cyclic centrosymmetric dimers. nih.gov More complex networks are also observed, where various combinations of N—H⋯O, N—H⋯N, and C—H⋯O bonds assemble molecules into extended chains or three-dimensional frameworks. nih.gov
Disorder and Supramolecular Assembly
Supramolecular assembly, driven by intermolecular forces, describes how individual molecules organize into larger, well-defined structures. In the solid state, pyrazole dicarboxylates exhibit diverse supramolecular motifs. The formation of simple chains and cyclic dimers is common. nih.gov
A notable feature in the crystal structures of some pyrazole dicarboxylates is the presence of structural disorder. This phenomenon occurs when a part of the molecule, such as a flexible ethyl ester chain, occupies multiple positions within the crystal lattice. For example, in dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate, one of the methoxycarbonyl groups is disordered over two distinct sets of atomic sites. nih.gov Similarly, analysis of diethyl 1H-pyrazole-3,5-dicarboxylate 0.33-hydrate reveals disorder in one of its two conformers. iucr.org This disorder, along with potential N–H tautomerism, highlights the dynamic nature of these molecules even within a crystalline environment. iucr.org These ordered and disordered arrangements are fundamental to understanding the material's crystal engineering principles.
Computational Chemistry and Theoretical Studies
Computational chemistry serves as a powerful tool to complement experimental data, offering a deeper understanding of the molecular structure, reactivity, and electronic characteristics of this compound. eurasianjournals.com
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. DFT calculations are employed to determine the optimized molecular geometry of pyrazole derivatives, yielding data on bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental results from X-ray crystallography. researchgate.net
These calculations are not limited to geometry. They also provide insights into vibrational frequencies (matching experimental IR spectra), charge distribution, and molecular electrostatic potential maps, which identify electron-rich and electron-poor regions of the molecule. researchgate.netnih.gov Such studies are foundational for predicting the molecule's reactivity and interaction sites. researchgate.net
Conformational Analysis and Molecular Orbital Theory
Theoretical conformational analysis, often performed using DFT methods, explores the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. For a molecule like this compound, this involves calculating the relative energies of different rotational isomers (rotamers) of the two ethyl ester groups.
Molecular Orbital Theory provides a framework for understanding the electronic properties and reactivity. Key to this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter indicating the molecule's chemical reactivity and kinetic stability. irjweb.com A large gap implies high stability, whereas a small gap suggests the molecule is more reactive. jcsp.org.pk For pyrazole derivatives, DFT calculations are used to determine the energies of these frontier orbitals and map their spatial distribution across the molecule. researchgate.netjcsp.org.pk
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Pyrazole-Carboxamide Derivative 1 | -5.44 | -1.21 | 4.23 |
| Pyrazole-Carboxamide Derivative 2 | -5.56 | -1.24 | 4.32 |
| Pyrazole-Carboxamide Derivative 3 | -5.63 | -1.41 | 4.22 |
Note: Data is for representative pyrazole-carboxamide structures as models to illustrate typical computational outputs. jcsp.org.pk
Topological Polar Surface Area (TPSA) and LogP Predictions
Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are theoretical descriptors vital for predicting the pharmacokinetic properties of a molecule, such as absorption and distribution.
TPSA is defined as the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's transport properties.
LogP (lipophilicity) measures the differential solubility of a compound in a hydrophobic (octanol) and a hydrophilic (water) phase. It is crucial for predicting how a molecule will behave in biological environments.
Computational studies on various pyrazole derivatives have predicted their TPSA and LogP values. For a set of newly synthesized pyrazole compounds, the calculated TPSA values ranged from 81.49 Ų to 105.41 Ų, and LogP values were all below 5. researchgate.net These values suggest that molecules in this class, including this compound, are likely to have favorable absorption characteristics according to established medicinal chemistry guidelines. researchgate.net
| Compound | TPSA (Ų) | LogP |
|---|---|---|
| Pyrazole Derivative 4a | 81.49 | 2.92 |
| Pyrazole Derivative 4b | 105.41 | 2.80 |
| Pyrazole Derivative 4c | 96.18 | 3.32 |
| Pyrazole Derivative 4d | 96.18 | 3.32 |
Note: Data is for representative pyrazole structures to illustrate typical predicted values. researchgate.net
Biological and Pharmacological Relevance of Pyrazole 3,4 Dicarboxylates
Cytotoxic and Anticancer Activities
The potential of pyrazole-3,4-dicarboxylates as anticancer agents has been a primary focus of investigation. Studies have demonstrated that these compounds can exhibit significant cytotoxicity against various cancer cell lines, suggesting their potential as lead structures for new oncological therapies.
A key area of research has been the direct evaluation of the cytotoxic effects of newly synthesized pyrazole-3,4-dicarboxylates against cancer cells. One notable study focused on a series of novel polysubstituted pyrazole-3,4-dicarboxylates, which were assessed for their activity against the P815 murine mastocytoma cell line. The cytotoxicity was determined using a colorimetric MTT assay, which measures the metabolic activity of cells and thus their viability.
The results of this in vitro screening indicated that several of the synthesized compounds displayed cytotoxic activity. The concentration required to inhibit cell growth by 50% (IC₅₀) was used as a measure of potency. While some compounds showed only slight activity, one derivative, featuring a chlorine atom at the para position of a benzene (B151609) group attached to the pyrazole (B372694) core, demonstrated significant cytotoxicity with an IC₅₀ value of 32 µg/mL. This finding highlights that the nature and position of substituents on the aryl ring play a crucial role in determining the cytotoxic potential of these compounds. The activity of this specific chloro-substituted pyrazole-3,4-carboxylate suggests it could serve as a valuable lead compound for the design and development of more potent anticancer agents.
Table 1: In Vitro Cytotoxicity of Substituted Pyrazole-3,4-dicarboxylates against P815 Cell Line
| Compound ID | Substituents (R¹, R², R³, R⁴) | IC₅₀ (µg/mL) |
|---|---|---|
| 4a | R¹ = Cl, R² = R³ = R⁴ = H | 32 |
| 4b | R¹ = NO₂, R² = R³ = R⁴ = H | 105 |
| 4c | R¹ = CH₃, R³ = Br, R² = R⁴ = H | >128 |
| 4g | R³ = CH₃, R² = NO₂, R¹ = R⁴ = H | 98 |
The antitumor effects of pyrazole derivatives are attributed to their interaction with various molecular targets that are crucial for cancer cell proliferation and survival. mdpi.com While the precise mechanisms for diethyl 1H-pyrazole-3,4-dicarboxylate itself are not extensively detailed, the broader class of pyrazole-containing compounds has been shown to inhibit several key enzymes and pathways involved in cancer progression.
One of the primary mechanisms is the inhibition of cyclin-dependent kinases (CDKs). mdpi.comnih.govnih.gov CDKs are essential for regulating the cell cycle, and their dysregulation is a common feature of cancer. nih.gov By blocking the activity of specific CDKs, pyrazole derivatives can halt the cell cycle, thereby preventing the uncontrolled division of cancer cells. mdpi.comnih.gov Additionally, pyrazoles have been identified as inhibitors of other important protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Aurora kinases, which are involved in signaling pathways that promote tumor growth and development. mdpi.comnih.govresearchgate.net The structural similarity of pyrazolo[3,4-d]pyrimidines, which can be synthesized from pyrazole-carboxylate precursors, to natural purines allows them to act as competitive inhibitors for these critical enzymes. nih.gov
The pyrazole-3,4-dicarboxylate structure serves as a valuable intermediate for synthesizing more complex molecules, including pyrazole-linked conjugates and fused heterocyclic systems, with enhanced therapeutic properties. The carboxylate groups at the 3 and 4 positions are chemically reactive and provide convenient points for modification and linkage to other bioactive moieties.
For example, pyrazole-3,4-dicarboxylates can be reacted with hydrazine (B178648) to form pyrazolo[4,3-d]pyridazine-4,7-diones. This process demonstrates the utility of the dicarboxylate as a scaffold for creating fused ring systems, which are often explored for their pharmacological activities. Furthermore, the general strategy of creating pyrazole-linked conjugates has led to the development of potent anticancer agents. mdpi.com Researchers have successfully synthesized hybrids linking pyrazole to other heterocyclic structures like benzimidazole, indole, and benzothiazole, resulting in compounds with significant cytotoxicity against various human cancer cell lines, including colon, breast, and liver cancer. mdpi.commdpi.com These conjugates often exhibit improved biological activity compared to the individual components, operating through mechanisms such as CDK2 inhibition and induction of cell cycle arrest. mdpi.com
Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)
Beyond their anticancer potential, pyrazole derivatives, including those based on the pyrazole-3,4-dicarboxylate core, have demonstrated a wide spectrum of antimicrobial activities. These compounds have been investigated for their ability to inhibit the growth of various pathogens, including bacteria, fungi, and protozoa.
Several studies have highlighted the potential of pyrazole derivatives as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. nih.govjapsonline.com Staphylococcus aureus, a common and often drug-resistant pathogen, has been a frequent target in these investigations.
Derivatives such as pyrazolo[3,4-d]pyrimidines have been identified as a novel class of antimicrobials that function by inhibiting the replication-specific enzyme DNA polymerase III in S. aureus and other Gram-positive bacteria. nih.gov Other research has focused on pyrazole-ciprofloxacin hybrids, which have shown excellent activity against ciprofloxacin-resistant S. aureus strains, including the ability to inhibit biofilm formation. rsc.org Furthermore, studies on ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates, which are structurally related to the title compound, have revealed significant antibacterial activity. researchgate.net One such derivative was found to be nearly as active as the antibiotic ampicillin (B1664943) against Escherichia coli and Pseudomonas aeruginosa. researchgate.net These findings underscore the potential of the pyrazole carboxylate scaffold in the development of new antibacterial agents to combat resistant bacterial strains. nih.gov
The therapeutic reach of pyrazole-3,4-dicarboxylate derivatives and related structures extends to challenging infectious diseases like tuberculosis and leishmaniasis.
Anti-tubercular Activity: Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, necessitating the development of new drugs. nih.govresearchgate.net Pyrazole derivatives have emerged as a promising class of compounds in this area. nih.govresearchgate.net Research has shown that pyrazole-4-carboxamide derivatives exhibit effective antitubercular activity against the M. tuberculosis H37Rv strain. japsonline.com One study identified a nitroso-containing pyrazole derivative as a potent agent that reduces the viable load of starved Mycobacterium tuberculosis. nih.gov The mechanism of action for this compound involves the induction of autophagy in host macrophages, which is a key process for eliminating intracellular mycobacteria. nih.gov The versatility of the pyrazole nucleus allows for modifications that can lead to potent anti-tubercular agents. researchgate.net
Antileishmanial Activity: Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, for which current treatments have significant limitations. nih.govscielo.br Pyrazole derivatives have been investigated as a potential source of new antileishmanial drugs. nih.gov Studies on various pyrazole and pyrano[2,3-c]pyrazole derivatives have demonstrated promising activity against Leishmania major promastigotes, with some compounds showing significantly greater potency than the standard drug, Glucantime. nih.gov Specifically, pyrazole carbohydrazides, which are closely related to dicarboxylates, have shown both in vitro and in vivo activity against Leishmania. scielo.br The mechanism of action for some pyrazole derivatives is thought to involve the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the parasite's cell membrane. nih.gov
HIV Reverse Transcriptase Inhibitors
Derivatives of the pyrazole core structure have been identified as potential inhibitors of HIV-1 reverse transcriptase (RT), a crucial enzyme for the replication of the virus. Research has explored non-nucleoside reverse transcriptase inhibitors (NNRTIs) that bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its function. researchgate.net
One area of focus has been the development of pyrrolyl–pyrazole carboxylic acids as inhibitors of the RNase H function of reverse transcriptase. researchgate.net These compounds, designed as non-diketo acid derivatives, have demonstrated inhibitory activities in the low micromolar to submicromolar range. researchgate.net Notably, these compounds have shown a high degree of selectivity for RNase H over the integrase enzyme, another important target in HIV therapy. researchgate.net Docking studies have suggested that the pyrazole nitrogens and the ester moiety of these compounds can chelate the magnesium ions within the RNase H catalytic site, a mode of action consistent with other RNase H inhibitors. researchgate.net
An exemplified pyrazole derivative has demonstrated an IC50 value of 76 nM against HIV reverse transcriptase and protected MT4 cells from HIV-induced death with an IC50 value of 2.7 nM. mdpi.com
Anti-inflammatory and Analgesic Potential
Pyrazole derivatives are well-recognized for their anti-inflammatory and analgesic properties. jbclinpharm.orgmdpi.comresearchgate.net This has led to the development of several pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The fusion of a pyrazole ring with other heterocyclic structures, such as thiophene, has been explored to enhance these activities. jbclinpharm.org
Studies on various synthesized pyrazole derivatives have consistently demonstrated their potential to reduce inflammation and alleviate pain in preclinical models. For instance, a series of 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives were evaluated for their in vivo analgesic and anti-inflammatory activity, with several compounds exhibiting potent effects compared to reference drugs like aspirin (B1665792) and indomethacin. nih.gov Similarly, other novel pyrazole derivatives have shown significant anti-inflammatory and analgesic activities in various screening models. researchgate.netnih.gov
Cyclooxygenase (COX) Inhibition
A primary mechanism underlying the anti-inflammatory and analgesic effects of many pyrazole derivatives is their inhibition of cyclooxygenase (COX) enzymes. nih.gov The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. researchgate.net Many pyrazole-based compounds have been found to be selective inhibitors of COX-2 over COX-1. nih.govwikipedia.org This selectivity is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs. nih.gov
For example, a series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives were synthesized and evaluated for their COX inhibition. All the tested compounds were found to be more potent inhibitors of COX-2 than COX-1, with some trimethoxy derivatives showing higher anti-inflammatory activity than the well-known COX-2 inhibitor, celecoxib. wikipedia.org Another study on novel pyrazole carboxylate derivatives identified compounds with excellent COX-2 inhibitory activity and high selectivity indices compared to celecoxib. mdpi.com
Neurological Activities (Anticonvulsant, Antidepressant, Neuroprotective)
The pyrazole scaffold has been investigated for its potential in treating various neurological disorders.
Anticonvulsant Activity: Several studies have reported the anticonvulsant properties of pyrazole derivatives. mdpi.comresearchgate.netmdpi.com For instance, certain 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues have shown significant activity in preclinical models of seizures, such as the minimal clonic seizure model and the maximal electroshock seizure test. mdpi.comnih.gov Another study found that pyrazolone (B3327878) derivatives exhibited a remarkable protective effect against pentylenetetrazol (PTZ)-induced clonic seizures in mice. researchgate.netnih.gov
Antidepressant Activity: Pyrazole derivatives have also been evaluated for their potential antidepressant effects. mdpi.comresearchgate.netnih.gov In one study, specific diacylhydrazine and 5-amino-1-substituted pyrazole-3,3,4-tricarbonitrile derivatives demonstrated marked antidepressant activity in the tail suspension behavioral despair test, with some compounds showing activity nearly twice that of the standard antidepressant imipramine. mdpi.comresearchgate.netnih.gov Another series of pyrazoline derivatives showed good anti-depressive activity with potent inhibitory activity against the MAO-A target protein. nih.gov
Neuroprotective Activity: The potential of pyrazole derivatives to protect neurons from damage has also been explored. mdpi.com Research has shown that certain aryl azole derivatives, synthesized through the reaction of substituted hydrazine with α-β-unsaturated ketones, exhibit neuroprotective activity in an in vitro N-methyl-D-aspartate (NMDA) toxicity model. mdpi.com Furthermore, pyrazolo[3,4-d]pyridazine derivatives have been evaluated for their neuroprotective activity against 6-hydroxydopamine (6-OHDA)-induced neuroblastoma SH-SY5Y cell death, with some compounds showing significant cell protection. nih.gov
Other Pharmacological Activities
The therapeutic potential of pyrazole-3,4-dicarboxylates and related structures extends beyond the aforementioned areas.
Anti-obesity and Anti-hyperglycemic Activities
Anti-obesity: The pyrazole scaffold is a key component of rimonabant (B1662492), a compound known for its anti-obesity effects. researchgate.netwikipedia.org Rimonabant acts as an antagonist of the cannabinoid receptor-1 (CB1), which is involved in regulating food intake and energy balance. rjptonline.org By blocking this receptor, rimonabant was shown to reduce weight and waist circumference. rjptonline.org This has spurred the development of other pyrazole-based CB1 receptor antagonists as potential anti-obesity agents. nih.govchemspider.com
Anti-hyperglycemic: Pyrazole derivatives have demonstrated potential in the management of diabetes through various mechanisms. researchgate.netnih.gov They have been investigated as inhibitors of α-glucosidase, an enzyme that breaks down carbohydrates into glucose. By inhibiting this enzyme, these compounds can delay glucose absorption and lower postprandial blood glucose levels. Several pyrazole-based heterocyclic compounds have shown promising α-glucosidase inhibitory activity in vitro. Additionally, pyrazole derivatives have been explored as inhibitors of other enzymes involved in glucose metabolism and as agonists for receptors that improve insulin (B600854) sensitivity. researchgate.netnih.gov For instance, some pyrazole-3-one derivatives have shown in vivo hypoglycemic activity in alloxan-induced diabetic rats. nih.gov
Enzyme Inhibitory Activities (e.g., Carbonic Anhydrase, Alpha-Glycosidase, Cholinesterase)
Carbonic Anhydrase Inhibition: A series of pyrazole-3,4-dicarboxamide derivatives bearing a sulfonamide moiety have been synthesized and shown to be effective inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II. nih.gov The inhibition constants (Ki) for these compounds were found to be in the micromolar to nanomolar range. nih.govnih.gov Carbonic anhydrase inhibitors have therapeutic applications as diuretics and in the treatment of glaucoma. chemspider.com
Alpha-Glycosidase Inhibition: As mentioned previously, pyrazole derivatives have been identified as inhibitors of α-glucosidase, which is a key target for managing type 2 diabetes. The inhibitory potential of these compounds is attributed to their ability to interact with the active site of the enzyme.
Cholinesterase Inhibition: Some phenylacetamide derivatives carrying a 1H-pyrazole ring have been synthesized and evaluated for their cholinesterase inhibitory activity. These compounds displayed moderate and selective inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.
Receptor Antagonist Activities (e.g., CB1 receptor)
The pyrazole scaffold is a well-established pharmacophore in the design of cannabinoid receptor 1 (CB1) antagonists. Extensive research has delineated specific structural requirements for potent and selective antagonism of the CB1 receptor by pyrazole derivatives. These structure-activity relationship (SAR) studies have consistently highlighted the necessity of particular substituents at the 1, 3, and 5-positions of the pyrazole ring.
A seminal series of pyrazole derivatives with potent CB1 antagonist activity is exemplified by SR141716A (Rimonabant). nih.govjbclinpharm.org The key structural features of these antagonists include:
A substituted phenyl group at the 1-position of the pyrazole ring (e.g., a 2,4-dichlorophenyl group). nih.govjbclinpharm.org
A carboxamide moiety at the 3-position, often with a cyclic amine like piperidine. nih.govjbclinpharm.org
A substituted phenyl group at the 5-position (e.g., a 4-chlorophenyl group). nih.govjbclinpharm.org
These substitutions are crucial for the molecule to bind effectively to the CB1 receptor and exhibit antagonistic properties. The interaction of these specific groups with the receptor's binding pocket is a well-documented prerequisite for high-affinity binding and functional antagonism.
In contrast, a thorough review of the scientific literature reveals a notable absence of data supporting CB1 receptor antagonist activity for compounds with a pyrazole-3,4-dicarboxylate structure, such as this compound. The presence of two carboxylate esters at the 3 and 4-positions represents a significant deviation from the established SAR for CB1 receptor antagonists. The electronic and steric properties of the dicarboxylate moiety are substantially different from the critical carboxamide group at the 3-position and the typical substituent at the 4-position (often a small alkyl group or hydrogen) found in potent CB1 antagonists. nih.gov
Therefore, based on the available scientific evidence, the pyrazole-3,4-dicarboxylate scaffold is not considered a privileged structure for achieving CB1 receptor antagonism. Research in this area has consistently focused on the pyrazole-3-carboxamide template, which has proven to be a highly successful framework for the development of potent and selective CB1 receptor antagonists.
Applications in Materials Science and Medicinal Chemistry
Role as Synthons in Organic Synthesis
In the realm of organic chemistry, pyrazole (B372694) derivatives are crucial intermediates and synthons. Their ready accessibility and diverse chemical reactivity have established them as important components in the synthesis of a wide array of organic molecules. globalresearchonline.net
Pyrazole carboxylic acids and their ester derivatives, such as diethyl 1H-pyrazole-3,4-dicarboxylate, are highly valued as versatile precursors for the creation of more complex, substituted heterocyclic systems. nih.gov The pyrazole ring serves as a pluripotent building block in heterocyclic synthesis, allowing for structural modifications at multiple positions. orientjchem.orgmdpi.com This adaptability is crucial for constructing larger, functionalized molecules. Researchers have developed efficient protocols to create highly functionalized heterocyclic compounds by coupling pyrazole carboxylates with other chemical entities, demonstrating their utility in generating novel molecular architectures. researchgate.net The synthesis of functionalized pyrazoles is a significant area of focus for organic chemists, leading to the development of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. chim.it
Development of New Therapeutic Agents
The pyrazole scaffold is a cornerstone in modern drug discovery, with its derivatives showing a wide spectrum of biological activities. globalresearchonline.netmdpi.com The interest in pyrazole-based compounds has grown significantly, leading to their investigation for various therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antiviral agents. mdpi.commdpi.comresearchgate.net
The pyrazole nucleus is a key pharmacophore in the design and discovery of new drugs. researchgate.net Its presence in numerous FDA-approved medications highlights its importance in medicinal chemistry. researchgate.netmdpi.com A multitude of pyrazole derivatives are currently in preclinical and clinical development for treating a range of diseases. nih.govtandfonline.com
Research initiatives have focused on synthesizing and evaluating novel pyrazole derivatives for various therapeutic targets. For instance, pyrazole-containing compounds have been investigated as potential treatments for cancer and inflammation. researchgate.netnih.gov Specific derivatives have shown significant inhibitory activity against targets like Aurora kinases and BRAF(V600E), which are implicated in cancer progression. nih.gov The versatility of the pyrazole ring allows for the synthesis of large libraries of compounds, which can be screened for activity against different diseases, including bacterial infections and viral replications. nih.govglobalresearchonline.net
Table 1: Examples of Pyrazole-Based Therapeutic Agents and Clinical Candidates
Compound Name Therapeutic Area Mechanism of Action / Target Reference Celecoxib (Celebrex®) Anti-inflammatory COX-2 Inhibitor [3, 16] Sildenafil (Viagra®) Erectile Dysfunction, Pulmonary Hypertension Phosphodiesterase-5 (PDE5) Blocker [3, 5, 16] Ruxolitinib Cancer (Myelofibrosis, Polycythemia Vera) Janus Kinase (JAK) Inhibitor [3, 5] Axitinib Cancer (Renal Cell Carcinoma) Tyrosine Kinase Inhibitor (VEGFR) [3, 5] Lenacapavir HIV Treatment HIV Capsid Inhibitor [3, 5] Riociguat Pulmonary Hypertension Soluble Guanylate Cyclase (sGC) Stimulator [3, 5]
The significant therapeutic potential of pyrazole derivatives is reflected in the extensive patent literature. Numerous patents have been filed for novel pyrazole compounds, their synthesis, and their application in treating a wide range of medical conditions. tandfonline.comnih.gov
The patent landscape reveals a focus on several key therapeutic areas. For example, patents describe pyrazole derivatives as cannabinoid receptor modulators, which are useful for treating obesity, schizophrenia, and other central nervous system disorders. nih.govgoogle.com Other patents cover pyrazole derivatives that act as reverse transcriptase inhibitors, targeting viral diseases like those caused by the Human Immunodeficiency Virus (HIV). google.com The scope of these patents often includes the general structure of the pyrazole derivatives, methods for their preparation, and the formulation of pharmaceutical compositions containing them. google.comgoogle.com This broad patent activity underscores the continued commercial and scientific interest in pyrazoles as a source of new medicines. tandfonline.comnih.gov
Table 2: Overview of Selected Patents for Pyrazole Derivatives
Patent Number Title Therapeutic Application / Target Reference US7230025B2 Pyrazole derivatives Reverse transcriptase inhibitors for HIV/AIDS treatment mdpi.com US5624941A Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present Cannabinoid receptor affinity for various therapeutic areas researchgate.net WO2007009689A1 Preparation of 4,5-dihydro-1H-pyrazole derivatives as cannabinoid receptor inhibitors for treating various diseases Cannabinoid receptor inhibitors researchgate.net EP1743890A1 4,5-Dihydro-1H-pyrazole derivatives, their preparation and use as medicaments General medicaments, often targeting cannabinoid receptors researchgate.net
Compound Index
Future Directions and Research Opportunities
Exploration of Novel Synthetic Pathways
While established methods for pyrazole (B372694) synthesis exist, the pursuit of novel, more efficient, and versatile synthetic pathways remains a critical research area. Future work should focus on developing methodologies that allow for greater structural diversity and complexity in the final products.
Key research opportunities include:
Multicomponent Reactions (MCRs): Designing new one-pot MCRs would enable the rapid assembly of complex pyrazole-3,4-dicarboxylate analogues from simple, readily available starting materials. nih.gov This approach is highly efficient and aligns with the principles of green chemistry by reducing the number of synthetic steps and purification processes. nih.gov
Flow Chemistry: The application of continuous flow technologies can offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. Exploring flow-based syntheses for pyrazole derivatives could lead to more efficient and reproducible production methods.
Cycloaddition Reactions: The 1,3-dipolar cycloaddition is a powerful tool for constructing the pyrazole ring. scirp.orgscirp.orgnih.gov Future research could explore novel dipole sources and dipolarophiles to access a wider range of polysubstituted pyrazoles with diverse functionalities. scirp.orgscirp.org For instance, the reaction of N-aryl-C-ethoxycarbonylnitrile imines with ethyl cyanoacetate (B8463686) has been shown to produce novel pyrazole-3,4-dicarboxylates. scirp.orgscirp.org
Catalysis: Investigating new catalytic systems, including biocatalysts and nano-catalysts, could lead to milder reaction conditions, higher yields, and improved regioselectivity. nih.gov For example, SnCl₂ has been used as a catalyst in the microwave-assisted synthesis of related pyranopyrazole derivatives. nih.gov
A comparative table of synthetic methodologies is presented below, highlighting areas for future development.
| Synthetic Strategy | Advantages | Areas for Future Exploration |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to complexity. nih.gov | Development of novel MCRs for unprecedented pyrazole scaffolds; use of eco-friendly catalysts. nih.gov |
| 1,3-Dipolar Cycloaddition | High regioselectivity, versatile for creating polysubstituted pyrazoles. scirp.orgscirp.orgnih.gov | Exploration of new nitrile imines and other 1,3-dipoles; asymmetric cycloadditions. scirp.orgscirp.org |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reactions. nih.govmdpi.com | Combination with other green techniques like solvent-free conditions or benign catalysts. nih.govmdpi.com |
| Condensation Reactions | Classic and reliable method for ring formation, particularly with hydrazines. researchgate.net | Development of milder condensation conditions; expansion to a broader substrate scope. |
Advanced Pharmacological Screening and In Vivo Studies
Pyrazole derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov However, the full therapeutic potential of diethyl 1H-pyrazole-3,4-dicarboxylate and its analogues is yet to be unlocked.
Future research should focus on:
Broad-Spectrum Bioactivity Screening: Systematic screening of new pyrazole-3,4-dicarboxylate libraries against a diverse range of biological targets is essential. This includes assays for anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory activities. nih.govmdpi.commdpi.com
Mechanism of Action Studies: For compounds that exhibit significant activity, in-depth studies are required to elucidate their specific molecular targets and mechanisms of action. This is crucial for rational drug design and optimization.
In Vivo Efficacy and Preclinical Studies: Promising candidates from in vitro screening must be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles. rjeid.com For example, some pyrazole derivatives have been evaluated for in vivo analgesic and anti-inflammatory activities using standard methods like the carrageenan-induced edema test. rjeid.com
Targeted Drug Development: Derivatives can be specifically designed to inhibit key enzymes or receptors implicated in disease. For instance, pyrazoles have been investigated as inhibitors of enzymes like COX-2 and EGFR. nih.gov
The table below summarizes the reported biological activities of various pyrazole derivatives, suggesting potential screening targets for novel pyrazole-3,4-dicarboxylates.
| Biological Activity | Example Target/Assay | Key Findings |
| Anticancer/Cytotoxic | Murine P815 mastocytoma cell line, MCF-7, HT-29, A-549 cell lines. scirp.orgscirp.orgnih.govnih.gov | A pyrazole-3,4-carboxylate with a para-chloro substitution showed an IC₅₀ of 32 µg/mL against the P815 cell line. scirp.org Other pyrazole derivatives have shown potent activity against various cancer cell lines. nih.govnih.gov |
| Anti-inflammatory | COX-2 enzyme inhibition, Carrageenan-induced edema in rats. rjeid.comnih.gov | Pyrazole moieties are present in well-known COX-2 inhibitors like celecoxib. rjeid.com |
| Analgesic | Standard in vivo pain models. rjeid.com | Certain synthesized pyrazole derivatives have proven to be potent analgesics in animal studies. rjeid.com |
| Antimicrobial | Screening against Gram-positive and Gram-negative bacteria. mdpi.com | Various substituted pyrazoles have demonstrated significant antibacterial and antifungal properties. nih.govmdpi.com |
Computational Design and Optimization of Pyrazole-3,4-dicarboxylates
In silico methods are indispensable in modern drug discovery and materials science. Applying computational chemistry to the study of pyrazole-3,4-dicarboxylates can accelerate the design and optimization of new compounds with desired properties.
Future research opportunities in this area include:
Molecular Docking: Docking studies can predict the binding modes of pyrazole derivatives within the active sites of biological targets, guiding the design of more potent and selective inhibitors. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can identify the key structural features that correlate with a specific biological activity, enabling the prediction of activity for yet-to-be-synthesized compounds.
ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new pyrazole derivatives, helping to prioritize candidates with favorable drug-like profiles for synthesis. researchgate.net
Density Functional Theory (DFT) Calculations: DFT can be used to understand the electronic structure, reactivity, and spectral properties of pyrazole compounds, aiding in both reaction planning and the design of materials with specific electronic or optical properties. researchgate.net
| Computational Method | Application in Pyrazole Research | Potential Outcome |
| Molecular Docking | Predicting binding affinity and orientation in enzyme active sites (e.g., COX-2, EGFR). nih.gov | Rational design of potent and selective enzyme inhibitors. |
| ADME Prediction | Evaluating drug-likeness based on parameters like Lipinski's rule of five. researchgate.net | Prioritization of compounds with favorable pharmacokinetic profiles for synthesis. |
| DFT Calculations | Optimizing molecular geometry and calculating electronic properties (HOMO-LUMO gap). researchgate.net | Understanding molecular stability, reactivity, and predicting photophysical properties. |
Interdisciplinary Research with Materials Science
The unique structural and electronic properties of the pyrazole ring make its derivatives promising candidates for applications in materials science. Collaborative research between chemists and materials scientists could lead to the development of novel functional materials.
Potential research directions include:
Organic Electronics: Pyrazole-based compounds can be explored as building blocks for organic semiconductors, dyes for solar cells, and emitters in Organic Light-Emitting Diodes (OLEDs). Their electronic properties can be tuned through chemical modification. researchgate.net
Metal-Organic Frameworks (MOFs): The dicarboxylate functionality in this compound makes it an excellent candidate for use as an organic linker in the synthesis of MOFs. These materials have potential applications in gas storage, catalysis, and sensing.
Fluorescent Sensors: The pyrazole scaffold is part of many fluorescent molecules. researchgate.net Research could focus on designing pyrazole-3,4-dicarboxylate derivatives that act as selective and sensitive fluorescent probes for detecting metal ions or biologically important molecules. researchgate.net
Sustainable and Green Chemistry Approaches in Pyrazole Research
The principles of green chemistry are becoming increasingly important in chemical synthesis. researchgate.netresearchgate.netbenthamdirect.com Future research on pyrazole-3,4-dicarboxylates should prioritize the development of environmentally benign and sustainable methodologies.
Key areas for focus are:
Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions. nih.govresearchgate.netresearchgate.net
Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation and ultrasound-assisted synthesis to reduce reaction times and energy consumption. nih.govmdpi.comresearchgate.net Conventional heating methods can take hours, while microwave irradiation can often reduce reaction times to minutes with improved yields. nih.gov
Atom Economy: Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of atoms from the reactants into the final product, thus minimizing waste. mdpi.com
Renewable Feedstocks and Recyclable Catalysts: Exploring the use of starting materials derived from renewable sources and developing recyclable catalysts to minimize environmental impact. researchgate.netresearchgate.netbenthamdirect.com
| Green Chemistry Principle | Application in Pyrazole Synthesis | Example/Benefit |
| Alternative Energy Sources | Microwave and ultrasonic irradiation. nih.govresearchgate.net | Drastically reduced reaction times (e.g., from 1.4 hours to 25 minutes) and increased yields. nih.gov |
| Benign Solvents/Solvent-Free | Using water or ethanol; grinding techniques. nih.govresearchgate.net | Reduces use of volatile and toxic organic solvents, leading to a lower environmental impact. mdpi.comresearchgate.net |
| Catalysis | Use of biodegradable or recyclable catalysts. nih.govresearchgate.net | Minimizes waste and avoids the use of stoichiometric toxic reagents. researchgate.net |
| Atom Economy | Multicomponent reactions (MCRs). nih.gov | One-pot synthesis that efficiently combines multiple reactants into a single product, reducing waste. nih.gov |
Q & A
Q. Table 1: Key XRD Parameters (from )
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Volume | 892.10 ų |
| R Factor | 0.086 |
Advanced: How can researchers resolve discrepancies in XRD data for polymorphic forms?
Answer:
- Disorder analysis: Use SHELXL to refine disordered hydrogen-bonding motifs (e.g., water molecules in hydrates) .
- Validation tools: Compare experimental vs. simulated XRD patterns (e.g., Mercury Software) to identify impurities.
- Temperature-dependent studies: Collect data at low temperatures (e.g., 170 K) to reduce thermal motion artifacts .
Case Study:
In Diethyl 1H-pyrazole-3,5-dicarboxylate 0.33-hydrate, disorder in hydrogen bonding was resolved using SHELX refinement, revealing a supramolecular assembly stabilized by O-H···O interactions .
Basic: What crystallographic software is recommended for structural refinement and visualization?
Answer:
- Refinement: SHELXL (for small molecules) or SHELXS (for phase determination) .
- Visualization: ORTEP-III (with GUI) for thermal ellipsoid plots and hydrogen-bonding networks .
Advanced: How can computational methods predict hydrogen-bonding motifs in pyrazole derivatives?
Answer:
- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to model intermolecular interactions.
- Topological analysis: Use AIM (Atoms in Molecules) theory to quantify bond critical points in hydrogen bonds .
Basic: What functionalization strategies enhance the bioactivity of pyrazole dicarboxylates?
Answer:
- Electrophilic substitution: Introduce amino, nitro, or halogen groups at the 4-position .
- Heterocycle fusion: Attach indole or pyridine rings to the pyrazole core .
Example:
Diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate showed enhanced bioactivity due to the electron-withdrawing chloro substituent .
Advanced: How to design pyrazole derivatives for antitumor applications?
Answer:
- Structure-activity relationship (SAR): Modify substituents to improve cytotoxicity (e.g., 3,4-dicarboxylates for kinase inhibition) .
- In vitro assays: Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays.
- Mechanistic studies: Probe interactions with DNA via UV-Vis spectroscopy or molecular docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
